Sibiricin
Overview
Description
8-[[(2S)-3,3-Dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one is a natural product found in Murraya paniculata, Merrillia caloxylon, and Murraya alata with data available.
Mechanism of Action
Target of Action
Sibiricin is a bioactive isoquinoline alkaloid It is structurally related to other isoquinoline alkaloids such as ochrobirine and ochotensine , which are known to interact with various receptors and enzymes in the body.
Mode of Action
Isoquinoline alkaloids, to which this compound belongs, are known to interact with various receptors and enzymes, influencing numerous biochemical processes
Biochemical Pathways
Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism
Result of Action
As an isoquinoline alkaloid, it may share some of the biological activities observed in this class of compounds, such as anti-inflammatory, antioxidant, and neuroprotective effects . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Sibiricin are not well-studied yet. As an isoquinoline alkaloid, it may interact with various enzymes, proteins, and other biomolecules. Isoquinoline alkaloids are known to interact with a wide range of biological targets, including enzymes and receptors, influencing various biochemical reactions .
Molecular Mechanism
Isoquinoline alkaloids often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isoquinoline alkaloids are often involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEQXGRDVIMHFZ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the absolute configuration of Sibiricin and how was it determined?
A1: The absolute configuration of (-)-Sibiricin has been established through its chemical correlation with Omphamurin. Researchers determined the absolute configuration of Omphamurin at the C-2' position to be S using Horeau's method. This information, combined with chemical correlation studies, allowed for the determination of the absolute stereochemistry of (-)-Sibiricin. [, ]
Q2: What other prenylcoumarins have been isolated from Murraya paniculata var. omphalocarpa?
A2: In addition to this compound, researchers identified several other prenylcoumarins in Murraya paniculata var. omphalocarpa. These include:
Q3: Where can I find more information about the structural characterization of this compound?
A3: While the provided abstracts [, ] focus on the isolation and absolute configuration determination of this compound, a deeper exploration of its structural characterization can be found in the research on Seseli sibiricum. This plant species is where this compound was initially discovered and characterized. [] This research likely contains details on the compound's molecular formula, weight, and spectroscopic data.
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